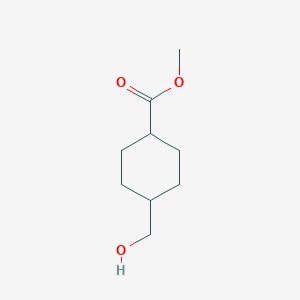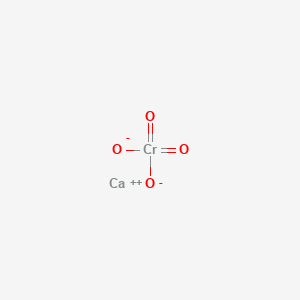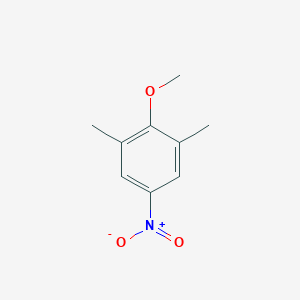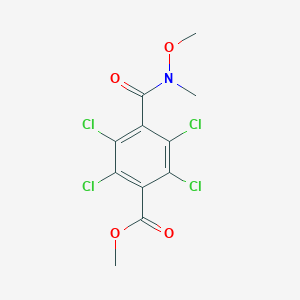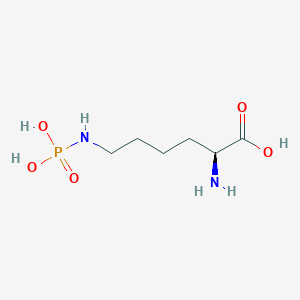
(2S)-2-amino-6-(phosphonoamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-6-(phosphonoamino)hexanoic acid, commonly known as AP6, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. AP6 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and memory formation.
科学研究应用
AP6 has been widely used in scientific research to investigate the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in various physiological and pathological processes. For example, AP6 has been used to study the mechanisms underlying synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, AP6 has been used to investigate the effects of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor blockade on pain perception, addiction, and psychiatric disorders.
作用机制
AP6 acts as a competitive antagonist of the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist for (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor activation. By blocking (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor activation, AP6 can modulate synaptic plasticity and reduce excitotoxicity, which is a common feature of many neurodegenerative diseases.
生化和生理效应
AP6 has been shown to have a number of biochemical and physiological effects, including reducing the amplitude and duration of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor-mediated currents, suppressing long-term potentiation (LTP), and decreasing the expression of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor subunits. Additionally, AP6 has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the major advantages of AP6 is its specificity for the (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor, which allows researchers to selectively manipulate (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor function without affecting other neurotransmitter systems. Additionally, AP6 has a long half-life in the brain, which makes it a useful tool for studying long-term changes in synaptic plasticity. However, one limitation of AP6 is its relatively low potency, which can make it difficult to achieve complete (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor blockade at lower concentrations.
未来方向
There are a number of future directions for research on AP6, including investigating its potential therapeutic applications in neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and developing more potent and selective (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptor antagonists. Additionally, there is growing interest in using AP6 as a tool to study the role of (2S)-2-amino-6-(phosphonoamino)hexanoic acid receptors in pain perception, addiction, and psychiatric disorders. Overall, AP6 is a promising compound that has the potential to advance our understanding of the complex mechanisms underlying brain function and dysfunction.
合成方法
AP6 can be synthesized using a variety of methods, but the most common approach involves the reaction of L-lysine with phosphorus oxychloride and ammonia. This reaction results in the formation of N-phosphoryl-L-lysine, which can then be converted to AP6 through a series of additional steps, including hydrolysis and deprotection.
属性
CAS 编号 |
14721-74-5 |
|---|---|
产品名称 |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
分子式 |
C6H15N2O5P |
分子量 |
226.17 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-(phosphonoamino)hexanoic acid |
InChI |
InChI=1S/C6H15N2O5P/c7-5(6(9)10)3-1-2-4-8-14(11,12)13/h5H,1-4,7H2,(H,9,10)(H3,8,11,12,13)/t5-/m0/s1 |
InChI 键 |
GWYFPBKINYGBFG-YFKPBYRVSA-N |
手性 SMILES |
C(CCNP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
规范 SMILES |
C(CCNP(=O)(O)O)CC(C(=O)O)N |
同义词 |
6-phospholysine N(6)-phosphono-L-lysine N-epsilon phospholysine N-epsilon phospholysine, lithium salt, (L-Lys)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



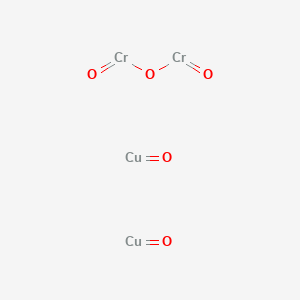
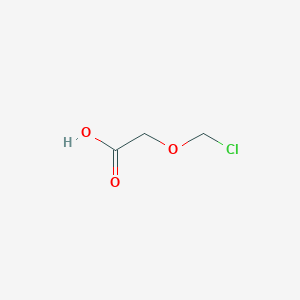
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
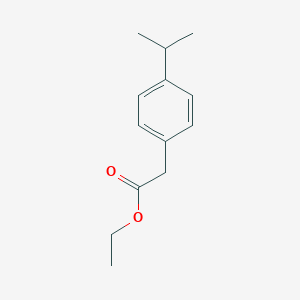
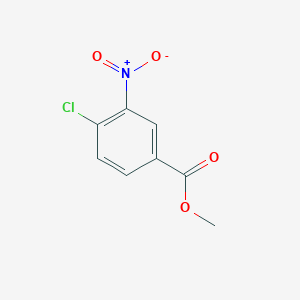
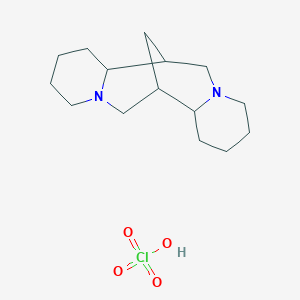
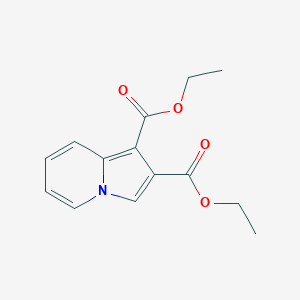
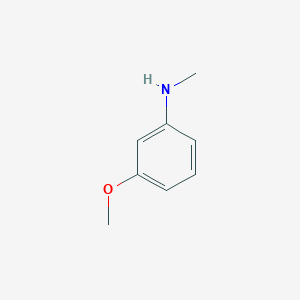
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
